2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol
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Overview
Description
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, alcohols, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled environments to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol primarily involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate with DNA.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with significant antitumor activity.
Triazoloacridone (C-1305): Exhibits potent anticancer activity and has been studied in clinical trials. The uniqueness of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol lies in its specific side chains and the resulting biological activities, which may offer advantages over other acridine derivatives in certain applications.
Biological Activity
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol, commonly referred to as a benzo[c]acridine derivative, is a complex organic compound notable for its diverse biological activities. This compound, with the CAS number 5844-99-5, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
The molecular formula of this compound is C24H27N3O, with a molecular weight of 373.5 g/mol. The structure features an acridine core, which is known for its ability to intercalate with DNA, thereby influencing cellular processes.
Property | Value |
---|---|
CAS Number | 5844-99-5 |
Molecular Formula | C24H27N3O |
Molecular Weight | 373.5 g/mol |
IUPAC Name | 2-3-(benzo[c]acridin-7-ylamino)propylamino]ethanol |
InChI | InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25... |
SMILES | CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine moiety allows it to insert itself between DNA base pairs, leading to disruption of normal DNA function and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes.
Biological Activity
Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. Its effectiveness has been evaluated using assays such as the MTT assay and Sulforhodamine B (SRB) assay.
Cytotoxicity Studies
In a study evaluating the cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), the compound demonstrated IC50 values indicative of potent anticancer activity . The results showed that:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 5.23 - 24.32 | Induces apoptosis |
HeLa | - | Significant cytotoxicity |
A549 | - | Moderate cytotoxicity |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating cell-cycle arrest at the G2/M phase in treated cells.
Case Studies
- Antitumor Activity : A recent investigation into benzo[c]acridine derivatives revealed that certain analogs exhibited enhanced antiproliferative effects compared to traditional chemotherapeutics. The study highlighted compound 4g as particularly effective against PC3 prostate cancer cells, achieving significant tumor inhibition through tubulin polymerization inhibition .
- Mechanistic Insights : Molecular docking studies have elucidated the interaction between this compound and tubulin, suggesting a mechanism similar to that of colchicine, a well-known tubulin inhibitor. This interaction is critical for understanding its potential as an anticancer agent .
Potential Therapeutic Applications
The biological activity of this compound extends beyond oncology:
- Antimicrobial Properties : Preliminary studies indicate potential antiviral and antibacterial activities, making it a candidate for further exploration in infectious disease treatment.
- Dye Production : Beyond medicinal applications, acridine derivatives are utilized in the production of dyes and fluorescent materials due to their unique chemical properties.
Properties
CAS No. |
5844-99-5 |
---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-(benzo[c]acridin-7-ylamino)propyl-ethylamino]ethanol |
InChI |
InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25-23-20-10-5-6-11-22(20)26-24-19-9-4-3-8-18(19)12-13-21(23)24/h3-6,8-13,28H,2,7,14-17H2,1H3,(H,25,26) |
InChI Key |
XINIMJVSXREILL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
Origin of Product |
United States |
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